molecular formula C12H18FN3 B13914899 N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine

N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine

Cat. No.: B13914899
M. Wt: 223.29 g/mol
InChI Key: VMVNBEITGUWSGU-UHFFFAOYSA-N
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Description

N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the treatment of a pyridine derivative with n-butyllithium (n-BuLi) followed by quenching with N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The resulting fluoropyridine is then reacted with a piperidine derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-fluoropyridin-2-yl)methyl)-1-methylpiperidin-4-amine is unique due to its specific combination of a fluoropyridine moiety and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18FN3

Molecular Weight

223.29 g/mol

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]-1-methylpiperidin-4-amine

InChI

InChI=1S/C12H18FN3/c1-16-6-4-11(5-7-16)15-9-12-3-2-10(13)8-14-12/h2-3,8,11,15H,4-7,9H2,1H3

InChI Key

VMVNBEITGUWSGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCC2=NC=C(C=C2)F

Origin of Product

United States

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